molecular formula C10H10Cl2 B13707801 6,7-Dichloro-1,2,3,4-tetrahydronaphthalene

6,7-Dichloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13707801
M. Wt: 201.09 g/mol
InChI Key: CACXMSFMZOSRLB-UHFFFAOYSA-N
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Description

6,7-Dichloro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C10H10Cl2 It is a derivative of tetrahydronaphthalene, where two chlorine atoms are substituted at the 6th and 7th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 6th and 7th positions of the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of tetrahydronaphthalene.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydronaphthalene. Substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

6,7-Dichloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms on the naphthalene ring can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A parent compound without chlorine substitutions.

    6,7-Dibromo-1,2,3,4-tetrahydronaphthalene: A similar compound with bromine atoms instead of chlorine.

    6,7-Difluoro-1,2,3,4-tetrahydronaphthalene: A compound with fluorine substitutions.

Uniqueness

6,7-Dichloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

6,7-dichloro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6H,1-4H2

InChI Key

CACXMSFMZOSRLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)Cl)Cl

Origin of Product

United States

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